molecular formula C13H12ClN3 B1488649 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1283887-49-9

2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1488649
CAS RN: 1283887-49-9
M. Wt: 245.71 g/mol
InChI Key: FWEGBQRGSLCRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of pyrazine and tetrahydroisoquinoline. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . Tetrahydroisoquinoline is an organic compound with the formula C9H11N . Both of these compounds are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve complex organic chemistry reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Without specific data or a crystallographic study, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Again, without specific experimental data, it’s challenging to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties are typically determined through laboratory analysis .

Scientific Research Applications

Antituberculosis Activity

Research on pyrazine derivatives, including those related to 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline, has shown promising results in the fight against tuberculosis. The synthesis and evaluation of new derivatives have led to compounds with significant tuberculostatic activity, highlighting their potential as novel antituberculosis agents (Milczarska, Foks, & Zwolska, 2005).

Anticancer Activity

A study on 5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives revealed strong inhibitory activities against PC-3 cell lines (human prostate cancer), indicating their potential as anticancer agents (Liu et al., 2009).

Antibacterial Activity

Derivatives of this compound have also been synthesized and tested for their antibacterial activity, showing strong inhibition against DNA gyrases of Staphylococcus aureus and Bacillus subtilis. This suggests their usefulness in developing new antibacterial drugs (Liu et al., 2009).

Insecticidal Activity

The compound has been investigated for its insecticidal properties as well. A specific study synthesized a derivative that showed excellent insecticidal activity against Plutella xylostella, a pest affecting many crops. This opens up potential applications in agricultural pest management (Cong, Jiang, & Cheng, 2021).

Synthetic Methodologies

In addition to applications in health and agriculture, research has also focused on the synthetic methodologies involving this compound, facilitating the creation of novel derivatives with potential applications across various fields, including as intermediates in organic synthesis and the development of new materials (Ueno et al., 1974).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce a therapeutic effect. This is typically studied in the context of drug development .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-(3-chloropyrazin-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-13(16-7-6-15-12)17-8-5-10-3-1-2-4-11(10)9-17/h1-4,6-7H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEGBQRGSLCRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.